molecular formula C9H11ClF3NO B1378689 2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride CAS No. 1803600-09-0

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride

Cat. No.: B1378689
CAS No.: 1803600-09-0
M. Wt: 241.64 g/mol
InChI Key: IGSNIOHJSLBLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H11ClF3NO and its molecular weight is 241.64 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group and phenyl ring contribute to its reactivity and binding affinity with biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to alterations in cellular responses. For instance, it can impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism . These effects are essential for understanding how the compound can be utilized in therapeutic settings.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in gene expression and subsequent cellular responses . The trifluoromethyl group and phenyl ring play a crucial role in these interactions, contributing to the compound’s specificity and efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its efficacy . Long-term effects on cellular function have also been observed, indicating the need for careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its efficacy and potential side effects . Studying these processes is essential for optimizing the compound’s therapeutic use.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

Biological Activity

2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride is a synthetic compound notable for its unique structural features, including a trifluoromethyl group and a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

  • Molecular Formula : C9H11ClF3NO
  • Molecular Weight : 241.63 g/mol
  • Structural Features : The presence of a chiral center suggests applications in stereochemistry, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development .

The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes. The trifluoromethyl group is known for its ability to enhance binding affinities and alter pharmacokinetic properties. Preliminary studies indicate that this compound may interact significantly with various enzymes and receptors, which is crucial for understanding its therapeutic potential .

Binding Affinities

Research has shown that compounds containing trifluoromethyl groups often exhibit increased potency in inhibiting biological targets. For instance, studies have demonstrated that the inclusion of a -CF3 group can enhance the efficacy of drugs targeting serotonin uptake by up to six times compared to non-fluorinated analogs .

Compound Target Activity
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-olVarious EnzymesPotential Inhibitor
5-Hydroxytryptamine Reuptake InhibitorsSerotonin TransporterIncreased Potency (6x)

Case Studies

  • Enzyme Interaction : A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated significant binding affinities that suggest its potential as an enzyme inhibitor.
  • Pharmacological Testing : In vivo testing has begun to assess the compound's effects on animal models. Initial results show promise in modulating biochemical pathways related to neurotransmitter systems, indicating potential applications in treating mood disorders.

Synthesis Methods

Several synthesis routes have been proposed for producing this compound. These methods focus on maintaining the integrity of the trifluoromethyl group while ensuring high yields:

  • Nucleophilic Substitution Reactions : Utilizing fluorinated precursors to introduce the trifluoromethyl group.
  • Asymmetric Synthesis Techniques : Leveraging chiral catalysts to produce enantiomerically pure forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development. Research has indicated that compounds with trifluoromethyl groups often exhibit improved bioactivity and altered pharmacokinetic properties, which are crucial for therapeutic efficacy.

Potential Uses :

  • Drug Design : Its structural features may allow it to interact favorably with biological targets, potentially leading to new therapeutic agents.
  • Bioisosterism : The trifluoromethyl group serves as a bioisostere, mimicking other functional groups while providing unique properties that can influence drug interactions.

Asymmetric Synthesis

The chiral center in 2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride suggests its utility in asymmetric synthesis as a chiral ligand or catalyst. Such applications are vital in producing enantiomerically pure compounds, which are essential in pharmaceuticals.

Protein-Ligand Interactions

Due to its hydrophobic nature and structural rigidity, this compound is being studied for its ability to bind with various enzymes and receptors. Understanding these interactions can provide insights into its mechanisms of action and therapeutic potential .

Properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)8(13,6-14)7-4-2-1-3-5-7;/h1-5,14H,6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSNIOHJSLBLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride
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2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride
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2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride
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2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride
Reactant of Route 5
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride
Reactant of Route 6
2-Amino-3,3,3-trifluoro-2-phenylpropan-1-ol hydrochloride

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